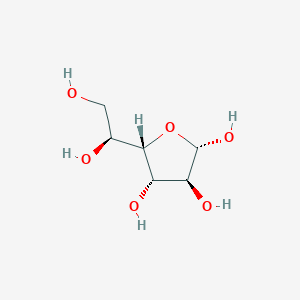

beta-L-glucofuranose

Description

Structure

3D Structure

Properties

CAS No. |

41846-85-9 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6-/m0/s1 |

InChI Key |

AVVWPBAENSWJCB-RUTHBDMASA-N |

SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of L-Sugars

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry of L-sugars, their significance, and relevant experimental methodologies. It is designed to serve as a technical resource for professionals in the fields of chemistry, biochemistry, and pharmacology.

Fundamental Concepts of Monosaccharide Stereochemistry

Monosaccharides are chiral molecules, and their three-dimensional structure is fundamental to their biological function. The designation of a sugar as "D" (from the Latin dexter, for right) or "L" (from the Latin laevus, for left) is a convention established long before the Cahn-Ingold-Prelog (R/S) system.[1][2] This D/L nomenclature is based on the configuration of the chiral carbon atom furthest from the carbonyl group (the aldehyde or ketone group).[3][4]

The Fischer Projection and Glyceraldehyde as a Reference

The D/L system uses the three-carbon aldose, glyceraldehyde, as its reference point.[1] In a Fischer projection, if the hydroxyl (-OH) group on the chiral carbon farthest from the carbonyl is on the right, the sugar is designated as a D-sugar.[3][5] Conversely, if this -OH group is on the left, it is designated as an L-sugar.[3][5]

D-sugars are the most common in nature.[3][5] However, several L-sugars, such as L-fucose, L-rhamnose, and L-arabinose, have crucial biological roles.[3][6]

L-Sugars as Enantiomers of D-Sugars

An L-sugar is the enantiomer (a non-superimposable mirror image) of its corresponding D-sugar.[1][5] This means that for a given sugar name (e.g., glucose), the D- and L-forms have opposite stereochemical configurations at every chiral center.[3][7] It is a common misconception that one can convert a D-sugar to its L-enantiomer simply by inverting the configuration of the reference carbon.[3]

Biological Significance and Occurrence of L-Sugars

While D-glucose serves as a primary energy source for most organisms, L-sugars are generally not metabolized for energy in humans as they cannot be phosphorylated by hexokinase, the initial enzyme in glycolysis.[8][9] Their importance lies in their structural and signaling roles.

-

L-Fucose (6-deoxy-L-galactose): A key component of N- and O-linked glycans, glycolipids, and is involved in various cell-cell recognition, signaling, and immune processes.[10]

-

L-Rhamnose (6-deoxy-L-mannose): A crucial component of the cell wall polysaccharides in many Gram-positive and Gram-negative bacteria, including pathogenic species like Streptococcus pyogenes and Mycobacterium tuberculosis.[11][12][13] The biosynthetic pathway for L-rhamnose is essential for the viability and virulence of these bacteria, making it an attractive target for novel antibiotics.[11][13]

-

L-Arabinose: Found in plant cell wall polysaccharides like hemicelluloses.[6]

-

L-Sorbose: Used industrially as a precursor in the synthesis of ascorbic acid (Vitamin C).[14]

L-Sugars in Drug Development

The unique properties of L-sugars make them valuable in pharmacology.

-

Antiviral and Anticancer Agents: L-nucleoside analogues are a class of drugs effective against viruses like HIV and hepatitis B.[15]

-

Drug Delivery: L-glucose has been explored in drug delivery systems.[16] Its non-metabolizable nature can potentially increase the circulation time of pharmaceuticals.[16] L-glucose cyclodextrins are being investigated as novel excipients due to their resistance to enzymatic hydrolysis and unique binding affinities.[17]

-

Sweeteners and Laxatives: L-glucose tastes sweet like D-glucose but provides no calories, leading to its proposed use as a low-calorie sweetener.[8] It has also been identified as an effective laxative.[8]

Quantitative Data: Optical Rotation

Enantiomers rotate plane-polarized light to an equal degree but in opposite directions.[18] The dextrorotatory (+) isomer rotates light clockwise, while the levorotatory (-) isomer rotates it counterclockwise.[19] The D/L designation does not predict the direction of optical rotation; for example, D-fructose is levorotatory.[18][20] Specific rotation [α]_D is a standardized measure of this property.

| Sugar Name | Specific Rotation of D-enantiomer ([α]_D) | Specific Rotation of L-enantiomer ([α]_D) |

| Glucose | +52.7° | -52.7° |

| Fructose | -92.4° | +92.4° |

| Mannose | +14.2° | -14.2° |

| Galactose | +80.2° | -80.2° |

| (Note: Values are for equilibrium in aqueous solution. The initial rotation of pure anomers can differ, e.g., pure α-D-glucose is +112.2° and pure β-D-glucose is +18.7°)[18] |

Key Signaling/Biosynthetic Pathway: De Novo Synthesis of GDP-L-Fucose

GDP-L-fucose is the activated sugar nucleotide required for the fucosylation of glycoconjugates. In mammals, it is synthesized via a de novo pathway starting from GDP-D-mannose.[10][21]

-

Oxidation: GDP-mannose-4,6-dehydratase (GMD) converts GDP-D-mannose into the intermediate GDP-4-keto-6-deoxymannose.[21][22]

-

Epimerization and Reduction: A single bifunctional enzyme, GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GMER, also known as FX protein in humans), catalyzes the final two steps to produce GDP-L-fucose.[10][22]

This pathway is critical, as over 90% of cellular GDP-L-fucose is estimated to originate from this route.[10]

Experimental Protocols

Enzymatic Synthesis of L-Glucose

Chemical synthesis routes for L-sugars are often complex and result in low yields. Enzymatic synthesis provides a stereospecific and more direct alternative. One established method uses galactose oxidase to convert a polyol substrate into the corresponding L-sugar.

Objective: To synthesize L-glucose from D-sorbitol using immobilized galactose oxidase.

Methodology:

-

Enzyme Immobilization: Galactose oxidase is immobilized on a solid support, such as modified crab-shell particles, to allow for repeated use and easy separation from the product.

-

Substrate Preparation: A solution of the substrate, D-sorbitol, is prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Enzymatic Reaction: The D-sorbitol solution is passed through a column reactor containing the immobilized galactose oxidase. The enzyme stereospecifically oxidizes D-sorbitol to L-glucose.

-

Product Separation and Purification: The reaction mixture flows out of the column. L-glucose can be separated from any unreacted substrate and byproducts using techniques like High-Performance Liquid Chromatography (HPLC).

-

Analysis: The final product's identity and purity are confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and polarimetry to verify the expected negative optical rotation.

Determination of Monosaccharide Enantiomers by ¹H NMR Spectroscopy

While polarimetry is a classic method, it requires several milligrams of pure sample.[23] A more sensitive method involves derivatizing the sugar with a chiral agent and analyzing the resulting diastereomers by ¹H NMR spectroscopy.

Objective: To determine the absolute configuration (D or L) of a monosaccharide sample.

Methodology:

-

Sample Preparation: The glycoside is first hydrolyzed (e.g., using deuterated sulfuric acid) to release the free monosaccharide.[23]

-

Derivatization: The monosaccharide is reacted directly in an NMR tube with a chiral derivatizing agent, such as L-cysteine methyl ester hydrochloride, in a suitable deuterated solvent like pyridine-d₅.[23] This reaction forms diastereomeric thiazolidine (B150603) derivatives.

-

NMR Analysis: A ¹H NMR spectrum of the reaction mixture is acquired.

-

Data Interpretation: The two enantiomers (D and L) of the sugar will react with the single enantiomer of the derivatizing agent to form two different diastereomers. These diastereomers are not mirror images and will have distinct NMR spectra.[23] The chemical shifts of specific protons (e.g., the H-2 proton of the thiazolidine ring) will differ, allowing for the identification and quantification of the original D- and L-sugars by comparing the spectra to those of known standards.[23]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. D and L Sugars - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sugars | Institute of Food Science and Technology [ifst.org]

- 7. m.youtube.com [m.youtube.com]

- 8. L-Glucose - Wikipedia [en.wikipedia.org]

- 9. L-Glucose: Uses, Characteristics_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 13. biorxiv.org [biorxiv.org]

- 14. 12] Facts About: Rare and Unusual Sugars in Nature | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 15. researchgate.net [researchgate.net]

- 16. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]

- 17. crimsonpublishers.com [crimsonpublishers.com]

- 18. Glucose - Wikipedia [en.wikipedia.org]

- 19. allengineeringjournal.in [allengineeringjournal.in]

- 20. researchgate.net [researchgate.net]

- 21. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Enantiomer: A Technical Guide to the Discovery and History of L-Glucose Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast world of carbohydrates, D-glucose stands as a central figure, the primary source of energy for most living organisms. However, its mirror image, L-glucose (B1675105), remains a molecule of significant scientific curiosity. While structurally identical in composition to its D-isoform, the stereochemical difference renders L-glucose largely non-metabolizable in most biological systems. This unique property has opened avenues for its exploration as a low-calorie sweetener, a diagnostic tool, and a building block for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and chemical properties of L-glucose isomers, with a focus on synthetic methodologies and its limited but intriguing biological interactions.

Historical Perspective: The Dawn of Stereochemistry

The story of L-glucose is intrinsically linked to the pioneering work of German chemist Emil Fischer in the late 19th century. His groundbreaking research on the structure of sugars laid the foundation for our understanding of stereoisomerism in carbohydrates. Fischer's elucidation of the sixteen possible aldohexose stereoisomers, based on the concept of the asymmetric carbon atom, was a monumental achievement in organic chemistry, for which he was awarded the Nobel Prize in Chemistry in 1902. While D-glucose was identified as the naturally abundant and biologically active form, the existence of its enantiomer, L-glucose, was a logical consequence of his stereochemical theory. L-glucose, however, is not found in nature and can only be obtained through synthetic means.

Physicochemical Properties of Glucose Isomers

The D- and L-isomers of glucose, being enantiomers, share identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. The anomeric forms (α and β) of each enantiomer, however, are diastereomers and thus have distinct physical properties.

| Property | D-Glucose (Dextrose) | L-Glucose |

| Molar Mass | 180.16 g/mol | 180.16 g/mol |

| Melting Point | α-D-glucopyranose: 146 °Cβ-D-glucopyranose: 150 °C | 153-156 °C |

| Solubility in Water | 909 g/L (25 °C) | 91 g/100 mL (highly soluble) |

| Specific Rotation ([α]D) | α-D-glucopyranose: +112.2°β-D-glucopyranose: +18.7°Equilibrium mixture: +52.7° | -52.0° (c=10, H₂O, NH₃) |

| Natural Abundance | Abundant in nature | Not naturally occurring |

Experimental Protocols: Synthesis of L-Glucose

The synthesis of L-glucose is a challenging yet crucial process for its study and application. Several methods have been developed, primarily involving the chemical transformation of readily available D-sugars.

Synthesis of L-Glucose from D-Glucose via Head-to-Tail Inversion

This strategy involves the chemical modification of the C1 and C6 positions of D-glucose to invert the stereochemistry of the entire molecule.

Principle: The core of this method is to transform the aldehyde group at C1 of D-glucose into a primary alcohol and the primary alcohol at C6 into an aldehyde, effectively inverting the carbon chain.

Generalized Protocol:

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected, often by acetylation, to prevent unwanted side reactions.

-

Modification of C1 and C6:

-

The anomeric carbon (C1) is converted to a C-glycoside, which is then elongated to introduce a hydroxymethyl group.

-

The primary hydroxyl group at C6 is selectively oxidized to a carboxylic acid.

-

-

Oxidative Decarboxylation: The carboxylic acid at C6 undergoes oxidative decarboxylation, typically using lead tetraacetate, to yield a five-carbon intermediate with an aldehyde group.

-

Deprotection: The protecting groups are removed to yield L-glucose.

Synthesis of L-Glucose from D-Gulono-1,4-lactone

This method provides an efficient route to L-glucose from a different D-sugar derivative.

Principle: D-gulono-1,4-lactone is reduced to D-gulitol, and its hydroxyl groups are protected. Subsequent selective oxidation and deprotection steps lead to the formation of L-glucose.

Generalized Protocol:

-

Reduction of D-gulono-1,4-lactone: The lactone is reduced to the corresponding alditol, D-gulitol, using a reducing agent like sodium borohydride.

-

Protection of Hydroxyl Groups: The hydroxyl groups of D-gulitol are protected, for example, by benzylation, acetylation, or benzoylation.

-

Selective Oxidation: The protected D-gulitol is subjected to selective oxidation to convert the C1 hydroxyl group into an aldehyde, forming the L-glucose backbone.

-

Deprotection: The protecting groups are removed to yield L-glucose. The overall yield for this process can be in the range of 34-53%.[1]

Biological Interactions and Signaling Pathways

While L-glucose is largely inert metabolically, it does exhibit some interesting biological interactions.

Sweet Taste Receptor Activation

L-glucose is perceived as sweet, with a sensory detection threshold similar to that of D-glucose.[2] This sweetness is mediated by its interaction with the TAS1R2/TAS1R3 sweet taste receptor, a G-protein coupled receptor (GPCR) located on the surface of taste bud cells.[2]

Caption: Signaling pathway of L-glucose activating the sweet taste receptor.

Cellular Uptake and Metabolism (or Lack Thereof)

The primary reason for L-glucose's lack of metabolic activity is its inability to be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway. While D-glucose is readily taken up by cells via glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) and subsequently phosphorylated, L-glucose is generally not a substrate for these transporters or enzymes.

Caption: Comparison of D- and L-glucose cellular uptake and initial metabolism.

Analytical Methodologies

The characterization and quantification of L-glucose, particularly in the presence of its D-enantiomer, requires specific analytical techniques.

| Method | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Chiral stationary phases are used to differentially retain D- and L-glucose, allowing for their separation and quantification. | Separation and quantification of glucose enantiomers in mixtures. |

| Gas Chromatography (GC) | Glucose isomers are derivatized to volatile compounds and then separated based on their boiling points and interactions with the stationary phase of the GC column. | Analysis of monosaccharide composition. |

| Enzymatic Assays | These assays utilize enzymes that are specific for D-glucose, such as glucose oxidase. The absence of a reaction can infer the presence of L-glucose or other non-substrates. | Specific quantification of D-glucose, allowing for indirect measurement of L-glucose in a pure mixture. |

| Polarimetry | Measures the rotation of plane-polarized light by a solution containing a chiral compound. The direction and magnitude of rotation can be used to determine the enantiomeric composition. | Determination of the optical purity of L-glucose samples. |

Applications and Future Directions

The unique properties of L-glucose have spurred research into several potential applications:

-

Low-Calorie Sweetener: Its sweet taste and lack of caloric value make it an attractive candidate for a sugar substitute. However, high manufacturing costs have hindered its commercialization.

-

Drug Delivery: L-glucose has been investigated as a carrier for targeted drug delivery.[3] Its non-metabolizable nature could potentially prolong the circulation time of conjugated drugs.

-

Cancer Research: Fluorescently labeled L-glucose derivatives have been explored as imaging agents for cancer cells, which may exhibit altered glucose uptake mechanisms.

-

Laxative: L-glucose has been observed to have a laxative effect and has been proposed as a potential agent for colon cleansing prior to medical procedures.

Future research will likely focus on developing more cost-effective synthetic routes for L-glucose and further exploring its potential in drug development and diagnostics. Understanding the subtle ways in which this "unnatural" sugar interacts with biological systems may yet reveal new therapeutic and scientific opportunities.

Conclusion

From its theoretical conception by Emil Fischer to its modern-day synthesis and potential applications, L-glucose remains a fascinating molecule. Its history is a testament to the power of stereochemistry in dictating biological activity. For researchers in drug development and the life sciences, L-glucose serves as a valuable tool for probing the intricacies of carbohydrate metabolism and transport, and it holds the promise of novel applications that leverage its unique non-metabolizable nature. Continued investigation into this enigmatic enantiomer is sure to yield further insights into the fundamental principles of biochemistry and pharmacology.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Theoretical Models of Furanose Ring Conformation

This guide provides a comprehensive overview of the theoretical models used to describe the conformation of furanose rings, the five-membered carbohydrate structures central to nucleic acids (ribose and deoxyribose) and various polysaccharides. Understanding the conformational dynamics of these rings is critical for drug design, molecular recognition studies, and comprehending the biological function of nucleic acids and glycans.

The Principle of Pseudorotation in Furanose Rings

Unlike the more rigid six-membered pyranose rings, which typically adopt stable chair conformations, furanose rings are highly flexible.[1] This flexibility is not a random puckering but a continuous, low-energy interconversion between specific puckered forms known as pseudorotation . The energy barrier for this interconversion is often very low, sometimes less than 0.5 kcal/mol, allowing the ring to rapidly sample a wide range of conformations in solution.[1]

The entire 360° pseudorotation circuit describes the furanose ring's continuous deformation. The two principal types of conformations along this pathway are the Envelope (E) and Twist (T) forms.

-

Envelope (E) Conformation : Four of the five ring atoms are coplanar, with the fifth atom displaced out of this plane.

-

Twist (T) Conformation : Three atoms are coplanar, with the other two displaced on opposite sides of the plane.

There are 10 distinct envelope and 10 distinct twist conformations that the ring passes through during a full pseudorotational cycle.[2]

Mathematical Description of Furanose Pucker

To precisely describe the conformation of the furanose ring at any point on the pseudorotation pathway, two primary mathematical models are employed: the Altona-Sundaralingam parameters and the Cremer-Pople parameters.

Altona-Sundaralingam Parameters (P and τm)

Developed specifically for nucleosides and nucleotides, this is the most common model in nucleic acid chemistry. It defines the ring's conformation using two parameters derived from the five endocyclic torsion angles (ν0 to ν4):[3]

-

Phase Angle of Pseudorotation (P) : This angle, ranging from 0° to 360°, defines the specific type of pucker (i.e., which atoms are out of plane and in which direction). It represents the position on the pseudorotation wheel.

-

Puckering Amplitude (τm) : This parameter describes the maximum degree of puckering or the deviation from a planar conformation.

The relationship between the endocyclic torsion angles and these parameters allows for a complete and quantitative description of the ring's shape.[3]

Cremer-Pople Parameters (Q, θ, and φ)

This is a more general system for describing the puckering of any N-membered ring. For a five-membered furanose ring, the conformation is defined by a total puckering amplitude (Q) and a single phase angle (φ), which is conceptually similar to the Altona-Sundaralingam phase angle P.[4]

The Two-State Conformational Model: North and South

In many biological contexts, particularly for the ribose in nucleic acids, the furanose ring does not populate the entire pseudorotation pathway equally. Instead, it exists in a dynamic equilibrium between two preferred conformational families, known as the North (N) and South (S) conformations.[1][2] This simplification is referred to as the two-state model.[1]

-

North (N) Conformation : Characterized by a C3'-endo pucker. In this form, the C3' atom is displaced from the mean plane on the same side as the C5' atom. This conformation is predominant in A-form DNA and RNA.[2]

-

South (S) Conformation : Characterized by a C2'-endo pucker, where the C2' atom is displaced. This is the characteristic conformation found in B-form DNA.[2]

The diagram below illustrates the pseudorotation pathway, highlighting the North and South regions.

Quantitative Conformational Data

The equilibrium between North and South conformers is sensitive to factors like substituent electronegativity and steric interactions. The anomeric effect and interactions between vicinal hydroxyl groups can stabilize or destabilize certain regions of the pseudorotation pathway.[1]

Table 1: Altona-Sundaralingam Parameters for Canonical Furanose Conformers

| Conformation Family | Canonical Pucker | Phase Angle (P) Range | Typical Puckering Amplitude (τm) |

|---|---|---|---|

| North (N) | C3'-endo | 0° ± 36° | 35° - 42° |

| South (S) | C2'-endo | 162° ± 18° | 35° - 42° |

Data derived from structural studies of nucleosides.[2][5]

Table 2: Representative ³J(H,H) Coupling Constants (Hz) for Ribofuranose

| Coupling | Pure North (C3'-endo) Conformer | Pure South (C2'-endo) Conformer |

|---|---|---|

| ³J(H1',H2') | 0 - 2 Hz (small) | 7 - 9 Hz (large) |

| ³J(H2',H3') | ~ 5 Hz | ~ 5 Hz |

| ³J(H3',H4') | 7 - 9 Hz (large) | 0 - 2 Hz (small) |

These values are key indicators of the dominant pucker in solution.[6]

Table 3: Conformational Energy Data

| Parameter | Typical Value | Notes |

|---|---|---|

| N ↔ S Interconversion Barrier | ~0.5 - 2.0 kcal/mol | Low barrier allows for rapid equilibrium in solution. |

| Exo-anomeric Effect Stabilization | ~4 kcal/mol | Significantly influences the orientation of the C1 substituent and can stabilize specific ring puckers.[1] |

Experimental Determination of Furanose Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformational equilibrium of furanose rings in solution.[7]

Detailed NMR Protocol

The following protocol outlines the key steps for analyzing furanose ring conformation using NMR.

1. Sample Preparation:

-

Dissolve the purified carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mg/mL.[7]

-

Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing if required.

2. NMR Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the overall proton signals.

-

Acquire a two-dimensional ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify scalar-coupled protons (H1'-H2', H2'-H3', etc.).

-

Acquire a two-dimensional ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to assign all protons within each furanose spin system, which is crucial for resolving signal overlap.[7]

-

If necessary, acquire heteronuclear experiments like HSQC to correlate protons with their attached carbons.

3. Data Processing and Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, MestReNova).

-

Carefully measure the vicinal proton-proton coupling constants (³JHH), particularly J(H1',H2'), J(H2',H3'), and J(H3',H4'), from the high-resolution 1D ¹H spectrum or extracted slices from 2D spectra.

-

Apply the Karplus Equation : The relationship between the vicinal coupling constant (³J) and the dihedral angle (Φ) between the protons is described by the Karplus equation:

-

J(Φ) = A cos²(Φ) + B cos(Φ) + C

-

The parameters A, B, and C are empirically derived for specific molecular fragments.[8]

-

-

Determine Conformational Populations : Using a modified Karplus equation and a set of parameters for furanose rings, the observed, time-averaged coupling constants can be used to calculate the percentage of the North (%N) and South (%S) conformers in the equilibrium. This is typically done using software that fits the experimental J-values to the theoretical J-values for pure N and S states.

The workflow for this process is visualized below.

Logical Framework for Conformational Analysis

The overall process of determining furanose conformation involves a logical progression from the physical structure to a quantitative model. The ring's geometry dictates the endocyclic torsion angles, which are then used to calculate the abstract pseudorotation parameters. These parameters define the conformation and allow for the prediction of experimental observables like J-coupling constants, which can be validated against measured data.

Conclusion for Drug Development Professionals

The conformational state of the furanose ring is not a subtle academic detail; it is a critical determinant of molecular shape and recognition. For nucleic acid-based therapeutics (e.g., siRNA, antisense oligonucleotides), locking the ribose sugar into a specific pucker (typically North) can dramatically enhance binding affinity to the target and increase nuclease resistance. Similarly, for carbohydrate-based drugs, the furanose conformation governs how the molecule fits into the active site of a target enzyme or receptor. The theoretical models and experimental protocols detailed in this guide provide the fundamental framework for characterizing, predicting, and engineering the conformational behavior of furanose-containing molecules to achieve desired therapeutic outcomes.

References

- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X3DNA-DSSR Homepage -- Nucleic Acid Structures [home.x3dna.org]

- 4. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altona-Sundaralingam parameter calculator [enzyme13.bt.a.u-tokyo.ac.jp]

- 6. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 7. benchchem.com [benchchem.com]

- 8. Structural interpretation of J coupling constants in guanosine and deoxyguanosine: modeling the effects of sugar pucker, backbone conformation, and base pairing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nomenclature of L-Sugars: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature of L-sugars, their stereochemical relationship with the more common D-sugars, and the experimental methodologies used for their synthesis and characterization. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry.

Core Principles of L-Sugar Nomenclature

The nomenclature of monosaccharides, including L-sugars, is fundamentally based on their stereochemistry. The D/L system, proposed by Emil Fischer, remains the standard for designating the enantiomeric forms of sugars.

1.1. The Reference Molecule: Glyceraldehyde

The simplest aldose, glyceraldehyde, exists as a pair of enantiomers and serves as the stereochemical reference for all other monosaccharides. In a Fischer projection, the D-isomer is defined as having the hydroxyl (-OH) group on the chiral center (C2) positioned to the right, while the L-isomer has this -OH group on the left.

1.2. Assignment of L-Configuration in Monosaccharides

For monosaccharides with more than one chiral center, the L- or D- designation is determined by the configuration of the chiral carbon atom with the highest number (the penultimate carbon, i.e., the chiral center furthest from the carbonyl group).[1][2] If the hydroxyl group on this carbon is on the left in the Fischer projection, the sugar is designated as an L-sugar.[1][2] Conversely, if the hydroxyl group is on the right, it is a D-sugar.[1][2]

It is a common misconception that L-sugars are simply epimers of their D-counterparts at the penultimate carbon. In fact, D- and L- forms of a given sugar are enantiomers, meaning they are non-superimposable mirror images of each other, with the configuration at all chiral centers being inverted.[3]

1.3. Fischer Projections

The Fischer projection is a two-dimensional representation of a three-dimensional carbohydrate molecule. By convention, horizontal lines represent bonds projecting out of the plane of the paper towards the viewer, while vertical lines represent bonds projecting into the plane of the paper away from the viewer. This representation is crucial for the unambiguous assignment of D/L nomenclature.

1.4. Relationship to Optical Activity

The D and L designations are not directly correlated with the direction in which a sugar rotates plane-polarized light, which is denoted by (+) for dextrorotatory and (-) for levorotatory.[1] For instance, D-glucose is dextrorotatory ((+)-glucose), but D-fructose is levorotatory ((-)-fructose). The D/L system refers to the absolute configuration of the molecule relative to glyceraldehyde, whereas optical activity is a physical property that must be determined experimentally.[1][4]

Data Presentation: D- vs. L-Sugars

The following table summarizes key L-sugars and their corresponding D-enantiomers, which are more commonly found in nature.

| L-Sugar Name | D-Sugar Enantiomer | Molecular Formula | Natural Occurrence of L-Sugar |

| L-Glucose | D-Glucose | C₆H₁₂O₆ | Rare, can be synthesized. Not naturally utilized by most organisms for energy.[5] |

| L-Arabinose | D-Arabinose | C₅H₁₀O₅ | A component of some plant polysaccharides like hemicellulose and pectin. |

| L-Fucose | D-Fucose | C₆H₁₂O₅ | A component of some animal and plant glycans, including blood group antigens. |

| L-Rhamnose | D-Rhamnose | C₆H₁₂O₅ | Found in plant polysaccharides (pectin, hemicellulose) and bacterial cell walls. |

| L-Iduronic Acid | D-Iduronic Acid | C₆H₈O₇ | A component of glycosaminoglycans such as dermatan sulfate (B86663) and heparin. |

Experimental Protocols

The synthesis and characterization of L-sugars require specific experimental protocols to ensure stereochemical purity.

3.1. Chemical Synthesis of L-Glucose

A common strategy for the chemical synthesis of L-sugars involves starting from a readily available D-sugar and performing a series of reactions to invert the stereochemistry. One such method is the synthesis of L-glucose from D-glucose.

Protocol Outline: Synthesis of L-Glucose from D-Glucose

-

Protection of Functional Groups: The aldehyde and hydroxyl groups of D-glucose are protected to prevent unwanted side reactions. For example, the C1 aldehyde and C4/C6 hydroxyls can be protected.

-

Oxidation at C6: The primary alcohol at C6 is selectively oxidized to a carboxylic acid, forming a D-glucuronic acid derivative.

-

Lactone Formation and Reduction: The molecule is induced to form a lactone (cyclic ester). Subsequent reduction of the lactone and the protected aldehyde at C1 yields an L-gulose derivative.

-

Epimerization at C5: A key step involves the epimerization at the C5 position.

-

Deprotection: Removal of the protecting groups yields L-glucose.

Note: This is a generalized outline. Specific reagents and reaction conditions can vary significantly between different published methods.

3.2. Enzymatic Synthesis of L-Sugars

Enzymatic methods can offer high stereoselectivity and milder reaction conditions compared to chemical synthesis.

Protocol Outline: Enzymatic Synthesis of L-Glucose

-

Enzyme Selection: An appropriate isomerase or epimerase is selected. For example, L-rhamnose isomerase can be used.

-

Substrate Preparation: A suitable substrate, such as L-fructose, is prepared in a buffer solution.

-

Enzymatic Reaction: The enzyme is added to the substrate solution, and the reaction is incubated under optimal conditions of temperature and pH. The enzyme catalyzes the isomerization of L-fructose to a mixture containing L-glucose and L-mannose.

-

Reaction Termination: The reaction is stopped, often by heat inactivation of the enzyme.

-

Purification: The desired L-sugar is separated from the reaction mixture using chromatographic techniques.

3.3. Stereochemical Analysis

Differentiating between D- and L-enantiomers is critical. The following are key analytical techniques.

3.3.1. Polarimetry

-

Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree.

-

Methodology:

-

A solution of the purified sugar of a known concentration is prepared in a suitable solvent (e.g., water).

-

The solution is placed in a polarimeter cell of a defined path length.

-

Plane-polarized light (typically from a sodium lamp, 589 nm) is passed through the solution.

-

The angle of rotation of the light is measured.

-

The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

The measured specific rotation is compared to the known value for the pure L- or D-enantiomer. For example, D-glucose has a specific rotation of +52.7°, while L-glucose has a specific rotation of -52.7°.

-

3.3.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

-

Principle: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

-

Methodology:

-

Column Selection: A column with a suitable chiral stationary phase is chosen. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating sugar enantiomers.

-

Mobile Phase Preparation: An appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), is prepared.

-

Sample Preparation: The sugar sample is dissolved in the mobile phase.

-

Chromatographic Separation: The sample is injected into the HPLC system. The enantiomers will elute at different retention times due to their different affinities for the chiral stationary phase.

-

Detection: A detector, such as a refractive index detector (RID) or a UV detector (if the sugar is derivatized), is used to monitor the elution of the separated enantiomers.

-

Identification: The retention times are compared to those of authentic D- and L-standards to identify the enantiomers present in the sample.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the nomenclature and analysis of L-sugars.

Caption: Stereochemical relationship between D- and L-Glyceraldehyde.

References

- 1. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The separation of enantiomeric sugars by chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

beta-L-glucofuranose molecular weight and formula

An In-depth Technical Guide to beta-L-Glucofuranose: Molecular Properties and Experimental Characterization

This technical guide provides a comprehensive overview of the molecular properties of beta-L-glucofuranose, including its molecular weight and chemical formula. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this specific carbohydrate isomer. This document outlines key experimental protocols for the synthesis and analysis of glucofuranose, offering a foundational understanding for further research and application.

Core Molecular Data

The fundamental molecular characteristics of beta-L-glucofuranose are summarized below. This data is essential for any quantitative analysis or experimental design involving this compound.

| Property | Value | Source |

| Chemical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Exact Mass | 180.06338810 Da | [2] |

| IUPAC Name | (2S,3S,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | [1] |

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of glucofuranose isomers. While some protocols may refer to the D-isomer, the principles are broadly applicable to beta-L-glucofuranose.

Synthesis of Glucofuranose

A representative method for the synthesis of glucofuranose isomers from D-glucose involves the use of a clay catalyst in an alkaline medium under microwave irradiation.[2]

Materials:

-

D-glucose

-

Potassium hydroxide (B78521) (KOH)

-

Maghnite-H+ (acid-activated clay)

-

Deionized water

Procedure:

-

In a 250 ml flask, combine 0.016 mol of KOH and 50 ml of deionized water with D-glucose.

-

Add 2% (by weight) of pre-dried Maghnite-H+ catalyst to the mixture.

-

Subject the mixture to microwave irradiation at 410 °C for 10 minutes.

-

After the reaction, filter the mixture and wash the solid catalyst with a suitable solvent.

-

The resulting white powder is the glucofuranose product.

The yield of the reaction is influenced by the temperature, with higher temperatures generally leading to increased yields.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrate isomers in solution.

Sample Preparation:

-

Dissolve the glucose sample in deuterium (B1214612) oxide (D₂O).

Instrumentation and Parameters:

-

A common instrument for this analysis is a 600 MHz NMR spectrometer.

-

Record ¹H NMR spectra with chemical shifts referenced to the residual HOD signal (δ 4.70 ppm).

-

For two-dimensional Diffusion-Ordered Spectroscopy (2D DOSY) experiments, utilize a bipolar pulse pair and longitudinal eddy current delay sequence.

This technique can distinguish between the different anomers (α and β) and ring forms (pyranose and furanose) of glucose in an equilibrium mixture.[3][4]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of sugars.

Sample Preparation (Derivatization):

-

Mix serum aliquots with an internal standard solution (e.g., mannitol).

-

Add methanol (B129727) to precipitate proteins and centrifuge to collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

The dried residue is then derivatized to make the sugar volatile for GC analysis.

GC-MS Parameters:

-

Injection: Inject the derivatized sample into a split-splitless inlet.

-

Separation: Use a dimethylpolysiloxane capillary column.

-

Temperature Program: An initial oven temperature of 100°C held for 5 minutes, followed by a ramp up to 325°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Detection: Perform qualitative analysis in full-scan acquisition mode.[5]

Visualization of Glucose Isomerization

The following diagram illustrates the equilibrium between the open-chain and cyclic forms of glucose, leading to the formation of both pyranose and furanose isomers.

References

A Technical Guide to the Initial Investigations of L-Sugar Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational methodologies developed for the synthesis of L-sugars. Given that L-sugars are rare in nature, their chemical synthesis has been a significant area of research, driven by their potential applications in drug development and as non-caloric sweeteners. This document details the core chemical and enzymatic strategies that marked the initial investigations into this field, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Strategies in L-Sugar Synthesis

The early efforts in L-sugar synthesis can be broadly categorized into four main approaches:

-

Elaboration of D-Sugars: This is one of the most common strategies, leveraging the abundance of D-sugars as starting materials. The core idea is to invert the stereochemistry of the D-enantiomer to obtain the desired L-sugar.

-

Homologation of Shorter Monosaccharides: This method involves extending the carbon chain of a smaller sugar to build the target L-sugar. The Kiliani-Fischer synthesis is a classic example of this approach.[1]

-

De Novo Synthesis: This strategy involves constructing the L-sugar molecule from non-carbohydrate precursors. A notable example is the use of asymmetric epoxidation to set the stereochemistry.[2]

-

Enzymatic Synthesis: This approach utilizes enzymes to catalyze specific transformations, often with high stereoselectivity, to produce L-sugars.

Data Presentation: A Comparative Analysis of Synthetic Yields

The following tables summarize quantitative data from seminal studies on L-sugar synthesis, allowing for a comparison of the efficiency of different methods.

Table 1: Synthesis of L-Glucose and L-Galactose via C1-C5 Functional Group Interchange

| Starting Material | Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |

| D-Glucose derivative (1a) | 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone (3a) | i) Pentane-2,4-dione, NaHCO₃, H₂O; ii) Py, TrCl, Ac₂O | 85 (2 steps) | |

| D-Mannose derivative (1b) | 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-mannopyranosyl)-2'-propanone (3b) | i) Pentane-2,4-dione, NaHCO₃, H₂O; ii) Py, TrCl, Ac₂O | 80 (2 steps) | |

| Compound 7a | 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-gulo-heptanoic acid (9a) | i) TMSCl, NaI, CH₃CN; ii) TEMPO, DIB, CH₃CN-H₂O | 85 (2 steps) | |

| Compound 7b | 1,3,4,5-O-Tetraacetyl-2,6-anhydro-D-glycero-D-manno-heptanoic acid (9b) | i) TMSCl, NaI, CH₃CN; ii) TEMPO, DIB, CH₃CN-H₂O | 70 (2 steps) | |

| Compound 9a | 1,2,3,4,6-O-Pentaacetate-L-glucose (10a) | Pb(OAc)₄, THF-AcOH (10/1) | 80 | |

| Compound 9b | 1,2,3,4,6-O-Pentaacetate-L-galactose (10b) | Pb(OAc)₄, THF-AcOH (10/1) | 76 |

Table 2: Enzymatic Synthesis of L-Sugars using Galactose Oxidase

| Substrate | Product | Enzyme | Conversion Yield (%) | Reference |

| D-Sorbitol | L-Glucose | Immobilized Galactose Oxidase | Low, but considered a viable alternative | |

| Galactitol | L-Galactose | Immobilized Galactose Oxidase | Low, but considered a viable alternative | |

| Xylitol | L-Xylose | Immobilized Galactose Oxidase | Low, but considered a viable alternative |

Table 3: Synthesis of L-Ribose from L-Arabinose

| Starting Material | Key Intermediate | Key Reaction Steps | Overall Yield (%) | Reference |

| Protected L-arabinose derivative | Protected L-ribose derivative | Swern oxidation, Stereoselective reduction | 76.3 (4 steps) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments in L-sugar synthesis.

Synthesis of L-Glucose via C1-C5 Functional Group Interchange from a D-Glucose Derivative

This protocol is adapted from the work of Xia et al. and describes the conversion of a D-glucose derivative to an L-glucose derivative through a head-to-tail inversion strategy.

Step 1: Synthesis of Ketone Intermediate (3a)

-

To a solution of the starting D-glucose derivative (1a) in water, add pentane-2,4-dione and sodium bicarbonate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Extract the product with an organic solvent and dry the organic layer.

-

Remove the solvent under reduced pressure.

-

To the crude product dissolved in pyridine (B92270), add trityl chloride and acetic anhydride.

-

Stir the mixture at room temperature overnight.

-

Work up the reaction and purify the product by column chromatography to yield 3'-(2,3,4-O-Triacetyl-6-O-trityl-β-D-glucopyranosyl)-2'-propanone (3a).

Step 2: One-Pot Synthesis of C-Glucoside Derivative (7a)

-

To a solution of ketone 3a (0.26 mmol) in a mixture of acetonitrile (B52724) and cyclohexane (B81311) (6:5, 2.2 mL), add sodium iodide (152 mg) and pyridine (73.4 μL).

-

Add trimethylsilyl (B98337) chloride (116 μL) and stir the solution under argon overnight at 72 °C.

-

After the disappearance of the starting material (monitored by TLC), remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) and bubble ozone through the solution for 30 minutes at -78 °C.

-

Purge the solution with nitrogen and add a reducing agent such as sodium triacetoxyborohydride.

-

Allow the reaction to warm to room temperature and then acetylate the product.

-

Purify the final product by column chromatography.

Step 3: Synthesis of L-Glucose Derivative (10a)

-

Dissolve the carboxylic acid intermediate 9a in a 10:1 mixture of THF and acetic acid.

-

Add lead(IV) tetraacetate and stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction and extract the product.

-

Purify the crude product by chromatography to obtain 1,2,3,4,6-O-Pentaacetate-L-glucose (10a).

Enzymatic Synthesis of L-Glucose from D-Sorbitol

This protocol is based on the use of immobilized galactose oxidase as described by Singh et al.

Step 1: Immobilization of Galactose Oxidase

-

Activate crab-shell particles by treatment with an aqueous glutaraldehyde (B144438) solution for 1.5 hours at room temperature.

-

Wash the activated particles extensively with distilled water to remove excess glutaraldehyde.

-

Dissolve galactose oxidase (150 units) in 0.5 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7.0).

-

Mix 0.4 mL of the enzyme solution with the activated crab-shell particles.

-

Let the mixture stand at room temperature for 2 hours, followed by 24 hours in a refrigerator.

-

Remove the enzyme solution by decantation and wash the immobilized enzyme with 1 M NaCl solution, followed by distilled water.

Step 2: Conversion of D-Sorbitol to L-Glucose

-

Dry the immobilized galactose oxidase preparation.

-

Add 3 mL of a 50 mM D-sorbitol solution in 0.1 M sodium phosphate buffer (pH 7.0) to the immobilized enzyme in a culture tube.

-

Incubate the mixture at room temperature for 5 days.

-

Analyze the reaction mixture for the presence of L-glucose.

Synthesis of L-Ribose from L-Arabinose

This protocol is a general representation of the key steps involved in the conversion of L-arabinose to L-ribose.

Step 1: Protection of L-Arabinose

-

Protect the hydroxyl groups of L-arabinose, for example, by forming an isopropylidene derivative, to ensure regioselectivity in the subsequent steps.

Step 2: Swern Oxidation

-

To a solution of oxalyl chloride in dichloromethane at -78 °C, add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane dropwise.

-

After a short stirring period, add a solution of the protected L-arabinose derivative in dichloromethane dropwise.

-

After stirring for 30 minutes, add triethylamine (B128534) dropwise.

-

Allow the reaction to warm to room temperature.

-

Work up the reaction to isolate the resulting ketone.

Step 3: Stereoselective Reduction

-

Dissolve the ketone intermediate in a suitable solvent (e.g., ethanol).

-

Cool the solution to 0 °C and add a reducing agent such as sodium borohydride.

-

Stir the reaction until the ketone is consumed (monitored by TLC).

-

Work up the reaction to isolate the protected L-ribose derivative.

Step 4: Deprotection

-

Remove the protecting groups from the L-ribose derivative using appropriate conditions (e.g., acidic hydrolysis for isopropylidene groups) to yield L-ribose.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies.

References

Methodological & Application

Synthesis of β-L-Glucofuranose: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed chemical synthesis protocols for β-L-glucofuranose, a key carbohydrate moiety of interest to researchers, scientists, and drug development professionals. The following sections outline a comprehensive multi-step synthesis, beginning from the readily available L-arabinose, with specific reaction conditions, purification methods, and characterization data.

Introduction

L-sugars and their derivatives are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, antiviral agents, and building blocks for novel therapeutics. β-L-Glucofuranose, the furanose form of L-glucose with a β-anomeric configuration, is a valuable synthon. This protocol details a reliable pathway to obtain this target molecule. The synthesis strategy involves the formation of a protected α-L-glucofuranose derivative, followed by anomerization to the desired β-configuration and subsequent deprotection.

Overall Synthesis Workflow

The synthesis of β-L-glucofuranose is achieved through a multi-step process. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of β-L-glucofuranose from L-arabinose.

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose

This initial step involves the conversion of L-glucose (which can be synthesized from L-arabinose via established methods) into a di-protected furanose derivative. The isopropylidene groups serve to both protect the hydroxyl groups and lock the sugar in the furanose conformation.

Protocol:

-

Suspend L-glucose in anhydrous acetone.

-

Add concentrated sulfuric acid dropwise at 0°C with vigorous stirring.

-

Allow the reaction to stir at room temperature for 24 hours.

-

Neutralize the reaction with aqueous sodium hydroxide (B78521) solution while maintaining the temperature below 20°C.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the residue with chloroform (B151607) and wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate).

| Parameter | Value |

| Starting Material | L-Glucose |

| Reagents | Anhydrous Acetone, Conc. H₂SO₄, NaOH |

| Reaction Time | 24 hours |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 70-80% |

Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-L-glucofuranose

The 5,6-O-isopropylidene group is more labile to acidic hydrolysis than the 1,2-O-isopropylidene group. This selectivity allows for its removal, freeing the primary hydroxyl group at C-6 and the secondary hydroxyl at C-5.

Protocol:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose in a mixture of acetic acid and water.

-

Heat the solution at a controlled temperature (e.g., 40-50°C) and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting syrup by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Starting Material | 1,2:5,6-di-O-isopropylidene-α-L-glucofuranose |

| Reagents | Acetic Acid, Water, NaHCO₃ |

| Reaction Time | 2-4 hours |

| Temperature | 40-50°C |

| Typical Yield | 85-95% |

Step 3: Anomerization to 1,2-O-isopropylidene-β-L-glucofuranose

This crucial step involves the inversion of the anomeric center from the α- to the β-configuration. This is typically achieved under conditions that allow for the reversible opening and closing of the furanose ring, leading to a thermodynamic equilibrium that can favor the β-anomer.

Protocol:

-

Dissolve 1,2-O-isopropylidene-α-L-glucofuranose in a suitable solvent such as pyridine (B92270) or a mixture of water and a co-solvent.

-

Heat the solution to reflux and monitor the anomeric ratio by ¹H NMR spectroscopy or HPLC.

-

The equilibrium between anomers can be influenced by temperature and solvent polarity.

-

Once the desired anomeric ratio is achieved, cool the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography to isolate the β-anomer from the remaining α-anomer.

| Parameter | Value |

| Starting Material | 1,2-O-isopropylidene-α-L-glucofuranose |

| Conditions | Reflux in pyridine or aqueous co-solvent |

| Reaction Time | Varies (monitor by NMR/HPLC) |

| Temperature | Reflux |

| Typical Yield | Dependent on equilibrium position |

Step 4: Deprotection to β-L-Glucofuranose

The final step is the removal of the remaining 1,2-O-isopropylidene protecting group to yield the target β-L-glucofuranose.

Protocol:

-

Dissolve 1,2-O-isopropylidene-β-L-glucofuranose in an aqueous solution of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the acid with a suitable base (e.g., Amberlite resin or sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain β-L-glucofuranose.

-

The final product can be purified by recrystallization or lyophilization.

| Parameter | Value |

| Starting Material | 1,2-O-isopropylidene-β-L-glucofuranose |

| Reagents | Aqueous Trifluoroacetic Acid or HCl |

| Reaction Time | 1-3 hours |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Signaling Pathway Analogy: Protecting Group Strategy

The use of protecting groups in this synthesis can be visualized as a signaling pathway, where each step enables the next transformation.

Caption: Logical flow of the protecting group strategy for β-L-glucofuranose synthesis.

Conclusion

This application note provides a detailed and structured protocol for the chemical synthesis of β-L-glucofuranose. By following these procedures, researchers can reliably produce this valuable carbohydrate for use in various scientific and drug development applications. The presented data and workflows are intended to be a comprehensive guide for the successful synthesis of this target molecule.

Application Notes and Protocols for the Enzymatic Synthesis of L-Glucose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glucose, the enantiomer of the ubiquitous D-glucose, is a rare sugar that is not readily metabolized by most organisms. This unique property makes L-glucose and its derivatives highly valuable compounds in the pharmaceutical and food industries. Applications range from their use as low-calorie sweeteners to their role as chiral building blocks in the synthesis of bioactive molecules and drug delivery systems. While chemical synthesis routes to L-glucose exist, they often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Enzymatic synthesis offers a green and highly specific alternative, enabling the production of L-glucose and its derivatives under mild conditions with high stereoselectivity.

These application notes provide an overview of the primary enzymatic strategies for the synthesis of L-glucose and its derivatives, complete with detailed experimental protocols and comparative data to guide researchers in this field.

Enzymatic Synthesis of L-Glucose: Key Strategies

There are three main enzymatic pathways for the synthesis of L-glucose:

-

Oxidation of D-Sorbitol: This method utilizes oxidoreductases, such as galactose oxidase, to stereospecifically oxidize the C1-hydroxyl group of D-sorbitol to yield L-glucose.

-

Aldol (B89426) Condensation to L-Fructose followed by Isomerization: This two-step pathway first involves the synthesis of L-fructose, a precursor to L-glucose, through an aldol condensation reaction catalyzed by an aldolase. The resulting L-fructose is then isomerized to L-glucose using an isomerase.

-

Direct Isomerization of L-Fructose: If L-fructose is readily available, it can be directly converted to L-glucose using specific isomerases.

The following sections provide detailed protocols for each of these key strategies.

Strategy 1: Oxidation of D-Sorbitol using Immobilized Galactose Oxidase

This protocol details the synthesis of L-glucose from D-sorbitol using galactose oxidase immobilized on crab-shell particles. Immobilization of the enzyme allows for its reuse and simplifies the purification of the product.

Experimental Protocol

1. Preparation of Crab-Shell Support:

-

Obtain crab shells and wash them thoroughly with distilled water.

-

Dry the shells overnight in an oven at 50°C.

-

Crush the dried shells into a fine powder using a mortar and pestle.

-

Sieve the powder to obtain particles of approximately 40 mesh size, removing fine and coarse particles.

2. Activation of Crab-Shell Particles:

-

Suspend the prepared crab-shell particles in a 2.5% (v/v) aqueous glutaraldehyde (B144438) solution.

-

Stir the suspension gently for 1.5 hours at room temperature. This step activates the free amino groups on the chitosan (B1678972) present in the crab shells.

-

Wash the activated particles ten times with double-distilled water to remove excess glutaraldehyde.

3. Immobilization of Galactose Oxidase:

-

Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate (B84403) buffer (pH 7.0).

-

Mix 0.4 mL of the enzyme solution with the glutaraldehyde-activated crab-shell particles.

-

Let the mixture stand at room temperature for 2 hours.

-

Transfer the mixture to a refrigerator and incubate at 4°C for 24 hours.

-

Carefully decant the supernatant.

-

Wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.

-

Perform several subsequent washes with double-distilled water. The immobilized enzyme is now ready for use.

4. Batch Synthesis of L-Glucose:

-

Prepare a 50 mM solution of D-sorbitol in 0.1 M sodium phosphate buffer (pH 7.0).

-

Add the immobilized galactose oxidase preparation to the D-sorbitol solution in a suitable reaction vessel (e.g., a continuously stirred batch reactor).

-

Incubate the reaction mixture at 25°C with continuous stirring for up to 5 days.

-

Monitor the formation of L-glucose periodically by taking aliquots from the reaction mixture. The concentration of L-glucose can be determined using the 3,5-dinitrosalicylic acid (DNS) reagent method.

-

Upon completion, separate the immobilized enzyme by filtration for reuse.

-

The resulting L-glucose solution can be further purified using chromatographic techniques.

Quantitative Data

| Parameter | Value | Reference |

| Substrate | D-Sorbitol (50 mM) | |

| Enzyme | Galactose Oxidase (immobilized) | |

| Reaction Time | 5 days | |

| Temperature | 25°C | |

| pH | 7.0 | |

| Conversion Yield | ~10% |

Workflow Diagram

Strategy 2: Aldol Condensation and Isomerization

This strategy involves a two-step enzymatic process. First, L-fructose is synthesized via an aldol condensation, and then it is isomerized to L-glucose.

Part A: Synthesis of L-Fructose using Rhamnulose-1-phosphate Aldolase and Acid Phosphatase

This one-pot method produces L-fructose from racemic glyceraldehyde and dihydroxyacetone phosphate (DHAP).

Experimental Protocol

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

Racemic glyceraldehyde

-

Dihydroxyacetone phosphate (DHAP)

-

Rhamnulose-1-phosphate aldolase

-

Acid phosphatase

-

-

The reaction is typically carried out in a suitable buffer at a controlled pH and temperature.

2. Reaction and Purification:

-

Incubate the reaction mixture until the formation of L-fructose is maximized.

-

The L-fructose can be purified from the reaction mixture using standard chromatographic techniques.

Quantitative Data

| Parameter | Value | Reference |

| Substrates | Racemic glyceraldehyde, Dihydroxyacetone phosphate | |

| Enzymes | Rhamnulose-1-phosphate aldolase, Acid phosphatase | |

| Yield (L-fructose) | 55% (after purification) |

Part B: Isomerization of L-Fructose to L-Glucose using Xylose Isomerase

This protocol is based on the use of xylose isomerase from Candida utilis for the conversion of L-fructose to L-glucose.

Experimental Protocol

1. Enzyme Preparation:

-

Cultivate Candida utilis under aerobic conditions in a medium containing xylose to induce the production of xylose isomerase.

-

Harvest the cells and prepare a cell-free extract containing the enzyme. The enzyme can be used as a crude extract or further purified.

2. Isomerization Reaction:

-

Prepare a reaction mixture containing:

-

L-fructose (e.g., 50 mmoles)

-

Phosphate buffer (pH 5.5)

-

5 mM MnCl₂ (as a cofactor)

-

Xylose isomerase solution (e.g., 50 mg of protein)

-

-

Incubate the reaction at 37°C for 12 to 18 hours, or until equilibrium is reached.

-

Terminate the reaction by heating the mixture in a boiling water bath to denature the enzyme.

-

Remove the denatured protein by centrifugation.

-

The resulting solution contains a mixture of L-glucose and L-fructose, which can be separated by chromatography.

Logical Relationship Diagram

Enzymatic Synthesis of L-Glucose Derivatives: A Prospective Outlook

While the enzymatic synthesis of L-glucose itself is established, the literature on the direct enzymatic synthesis of L-glucose derivatives is less extensive. However, the principles of enzymatic modification of sugars are well-developed, primarily for D-glucose, and can be applied to L-glucose. The main strategies include:

-

Enzymatic Acylation: Lipases and proteases are widely used to catalyze the regioselective acylation of sugars in non-aqueous media to produce sugar esters.[1][2][3][4] These esters have applications as surfactants and emulsifiers. It is conceivable that lipases could be used for the acylation of L-glucose to produce novel L-glucose-based surfactants.

-

Enzymatic Glycosylation: Glycosyltransferases and glycosidases (in their transglycosylation mode) can be used to attach other sugar moieties to a glucose molecule, forming oligosaccharides.[5] Cyclodextrin (B1172386) glycosyltransferases (CGTases), for instance, are used to produce cyclodextrins from starch.[6][7][8] While typically acting on D-glucose polymers, the substrate specificity of these enzymes could potentially be exploited or engineered to accept L-glucose as a substrate or acceptor for the synthesis of L-oligosaccharides or L-cyclodextrins. One study has shown the use of CGTase for the production of 2-O-α-D-glucopyranosyl-L-ascorbic acid, demonstrating the potential for glycosylating L-configured molecules.[9]

General Considerations for Enzymatic Synthesis of L-Glucose Derivatives

-

Enzyme Specificity: The key challenge is to find or engineer enzymes that can recognize and act on L-glucose or its derivatives. While many enzymes are highly specific for D-sugars, some exhibit broader substrate specificity.

-

Reaction Media: For acylation reactions, non-aqueous solvents or solvent-free systems are often necessary to shift the reaction equilibrium towards synthesis.

-

Protecting Groups: Chemo-enzymatic approaches, where chemical protecting groups are used to block certain hydroxyl groups before enzymatic modification, can be a powerful strategy to achieve specific derivatization patterns.

Further research is needed to explore the full potential of biocatalysis in the synthesis of a diverse range of L-glucose derivatives for various applications in drug development and materials science.

Conclusion

Enzymatic methods provide a powerful and sustainable platform for the synthesis of L-glucose. The protocols and data presented here for the oxidation of D-sorbitol and the aldol condensation/isomerization routes offer viable pathways for the production of this rare sugar. While the enzymatic derivatization of L-glucose is a developing field, the established principles of enzymatic sugar modification suggest a promising future for the creation of novel L-glucose-based compounds with significant potential in various scientific and industrial applications. Researchers are encouraged to explore the substrate promiscuity of existing enzymes and to apply protein engineering strategies to develop novel biocatalysts for the synthesis of a wider range of L-glucose derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Cyclodextrin Glucanotransferase (Crude Enzyme)(EC 2.4.1.19) - Creative Enzymes [creative-enzymes.com]

- 7. Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclomaltodextrin glucanotransferase - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Heterologous Expression of Cyclodextrin Glycosyltransferase my20 in Escherichia coli and Its Application in 2-O-α-D-Glucopyranosyl-L-Ascorbic Acid Production [frontiersin.org]

Application Notes and Protocols for the Use of L-Glucose in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding L-Glucose (B1675105) and its Isomeric Forms

L-Glucose is the synthetic enantiomer, or mirror image, of the naturally abundant D-Glucose. While chemically similar, this stereoisomeric difference renders L-Glucose largely non-metabolizable by most organisms, including mammals, as it is not recognized by key metabolic enzymes like hexokinase.[1] This unique property makes L-Glucose and its derivatives invaluable tools in glycobiology research.

In aqueous solutions, L-Glucose, like its D-counterpart, exists in a dynamic equilibrium between its open-chain aldehyde form and several cyclic hemiacetal isomers. The six-membered ring (pyranose) forms are overwhelmingly predominant, accounting for over 99% of the molecules in solution.[2][3] The five-membered ring (furanose) forms, including beta-L-glucofuranose , exist in negligible amounts (typically less than 1%).[2][4] Therefore, any research utilizing L-Glucose in a biological, aqueous environment is inherently studying the effects of this equilibrium mixture, in which beta-L-glucofuranose is a minor component.

Application 1: Negative Control in Glucose Transport and Metabolism Studies

The most common application of L-Glucose is as a negative control in experiments studying D-Glucose transport and metabolism. Since L-Glucose is not significantly transported by Glucose Transporters (GLUTs) nor phosphorylated by hexokinase in mammalian cells, it can be used to measure and subtract non-specific uptake and background noise.[1][5]

Data Presentation: Comparison of Glucose Analogs for Uptake Studies

| Compound | Transported by GLUTs? | Phosphorylated by Hexokinase? | Metabolism via Glycolysis? | Primary Use as a Control |

| D-Glucose | Yes | Yes | Yes | Positive Control / Substrate |

| L-Glucose | No / Very Low Affinity | No | No | Measures non-specific uptake / passive diffusion.[5] |

| 2-Deoxy-D-glucose (2-DG) | Yes | Yes | No | Measures transport & phosphorylation; trapped in the cell.[6] |

| 3-O-methyl-D-glucose | Yes | No | No | Measures transporter activity specifically (not trapped).[6] |

Experimental Protocol 1: Radiolabeled Glucose Uptake Assay in Cultured Cells

This protocol quantifies the uptake of glucose analogs to differentiate transporter-mediated uptake from passive diffusion.

Materials:

-

Cultured cells (e.g., HeLa, adipocytes, or other line of interest)

-

DMEM (High Glucose and Glucose-Free)

-

Phosphate-Buffered Saline (PBS)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

Radiolabeled substrates: [³H]-D-Glucose or [³H]-2-Deoxy-D-glucose (for test conditions), and [¹⁴C]-L-Glucose (for non-specific uptake control)

-

Insulin (B600854) (for stimulated uptake, if applicable)

-

Cytochalasin B (GLUT inhibitor for negative control)

-

Cell lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to ~80-90% confluency.

-

Serum Starvation: Replace growth media with serum-free DMEM and incubate for 3-4 hours.

-

Glucose Starvation: Wash cells twice with warm PBS, then incubate in glucose-free KRPH buffer for 1 hour at 37°C.

-

Control & Test Conditions Setup:

-

Basal Uptake: Add KRPH buffer.

-

Stimulated Uptake: Add 100 nM insulin in KRPH buffer and incubate for 30 minutes at 37°C.

-

Inhibitor Control: Pre-incubate cells with Cytochalasin B (e.g., 10 µM) for 20 minutes before adding the radiolabeled substrate.

-

-

Initiate Uptake: Add the radiolabeled substrate mix to each well.

-

For D-Glucose uptake: Add [³H]-D-Glucose (final concentration ~0.5 µCi/mL).

-

To measure non-specific uptake: In a parallel set of wells, add [¹⁴C]-L-Glucose (final concentration ~0.1 µCi/mL).

-

-

Incubation: Incubate for 10 minutes at 37°C. This time should be optimized to ensure uptake is in the linear range.

-

Terminate Uptake: Aspirate the uptake solution and immediately wash the cells three times with ice-cold PBS to stop transport.[5]

-

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for 30 minutes at room temperature.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter with appropriate channels for ³H and ¹⁴C.

-

Data Analysis:

-

Normalize counts per minute (CPM) to protein concentration for each well.

-

Calculate specific D-Glucose uptake by subtracting the normalized L-Glucose counts from the normalized D-Glucose counts.

-

Application 2: Probing Aberrant Transport in Cancer Cells

While normal cells show negligible uptake of L-Glucose, some studies have revealed that fluorescently-labeled L-Glucose analogs (fLGs) can be specifically taken up by malignant cancer cells.[7][8] This suggests an aberrant transport mechanism or altered membrane properties in these cells, opening a new avenue for cancer diagnostics and characterization.

Experimental Protocol 2: Fluorescent L-Glucose Analog Uptake in Tumor Spheroids

This protocol describes visualizing the uptake of a fluorescent L-Glucose analog in a 3D cell culture model.

Materials:

-

Cancer cell line capable of forming spheroids (e.g., U-87 MG, HCT116)

-

Ultra-low attachment round-bottom 96-well plates

-

Fluorescent L-Glucose analog (e.g., 2-NBDLG, if available, or custom synthesized)[7]

-

Fluorescent D-Glucose analog (e.g., 2-NBDG) as a positive control

-

Hoechst 33342 or DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Spheroid Formation: Seed cancer cells in ultra-low attachment plates at an appropriate density (e.g., 500-2000 cells/well) and culture for 3-5 days until spheroids form.

-

Staining Preparation: Prepare working solutions of 2-NBDLG (or other fLG) and 2-NBDG in glucose-free imaging medium (e.g., 100 µM).

-

Incubation:

-

Transfer spheroids to an imaging dish (e.g., glass-bottom plate).

-

Replace the culture medium with the fluorescent glucose analog solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the spheroids three times with ice-cold PBS to remove extracellular probes.

-

Counterstaining (Optional): Incubate with Hoechst 33342 for 10 minutes to stain nuclei.

-

Imaging:

-

Immediately visualize the spheroids using a confocal microscope with appropriate laser lines and filters for the chosen fluorophore and nuclear stain.

-

Acquire Z-stack images to analyze uptake throughout the spheroid structure.

-

-

Analysis:

-

Compare the fluorescence intensity and distribution pattern between spheroids treated with the L-Glucose analog and the D-Glucose analog.

-

Quantify fluorescence intensity per spheroid or on a cell-by-cell basis if resolution allows.

-